(2R,4S)-2-((2-(6-amino-9H-purin-9-yl)ethoxy)methyl)-4-(3-chlorophenyl)-1,3,2-dioxaphosphinane 2-oxide methanesulfonate
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Overview
Description
Pradefovir mesylate is an orally administered small molecule compound that belongs to a novel series of phosphate and phosphonate prodrugs of adefovir. It is primarily used as a liver-targeted prodrug for the treatment of chronic hepatitis B virus infections. The compound is designed to improve the therapeutic index of adefovir by enhancing its liver-targeting properties while reducing nephrotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pradefovir mesylate involves the formation of a cyclic phosphonate diester linkage. The compound is synthesized through a series of chemical reactions, including the coupling of adefovir with a cyclic phosphonate moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of pradefovir mesylate follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Pradefovir mesylate undergoes several types of chemical reactions, including:
Hydrolysis: The cyclic phosphonate diester linkage can be hydrolyzed to release the active drug, adefovir.
Common Reagents and Conditions:
Oxidation: Cytochrome P-450 (CYP) 3A4 enzyme.
Hydrolysis: Aqueous conditions with appropriate pH to facilitate the hydrolysis reaction.
Major Products Formed:
Scientific Research Applications
Pradefovir mesylate has several scientific research applications, including:
Chemistry: Used as a model compound to study liver-targeted prodrugs and their activation mechanisms.
Medicine: Primarily used in the treatment of chronic hepatitis B virus infections.
Industry: Utilized in the pharmaceutical industry for the development of liver-targeted antiviral therapies.
Mechanism of Action
Pradefovir mesylate is activated through oxidation mediated by cytochrome P-450 (CYP) 3A4, which is predominantly expressed in the liver. This activation converts pradefovir mesylate into its active form, adefovir, which inhibits hepatitis B virus DNA polymerase. The selective activation in the liver allows for higher concentrations of the active drug in the liver while minimizing exposure to other tissues, thereby reducing nephrotoxicity .
Comparison with Similar Compounds
Adefovir Dipivoxil: Another prodrug of adefovir, but with a broader activation profile, leading to higher nephrotoxicity.
Tenofovir Disoproxil Fumarate: A nucleotide analogue used in the treatment of hepatitis B and HIV infections.
Uniqueness of Pradefovir Mesylate: Pradefovir mesylate is unique due to its liver-targeting properties, which allow for selective activation in the liver, thereby reducing nephrotoxicity. This makes it a safer alternative to other adefovir prodrugs and nucleotide analogues .
Properties
Molecular Formula |
C18H23ClN5O7PS |
---|---|
Molecular Weight |
519.9 g/mol |
IUPAC Name |
9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine;methanesulfonic acid |
InChI |
InChI=1S/C17H19ClN5O4P.CH4O3S/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23;1-5(2,3)4/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21);1H3,(H,2,3,4)/t14-,28?;/m0./s1 |
InChI Key |
JXQUAHHUSMJUFV-HGHPEJJUSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1COP(=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |
Canonical SMILES |
CS(=O)(=O)O.C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N |
Origin of Product |
United States |
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